Lariciresinol 4'-O-glucoside (CAS: 107110-16-7) is a high-purity monoepoxylignan glycoside widely procured as an analytical reference standard and biochemical probe. With a molecular formula of C26H34O11 and a molecular weight of 522.55 g/mol, the attachment of a beta-D-glucopyranosyl moiety at the 4'-hydroxyl position fundamentally alters its physicochemical profile compared to its aglycone precursor, lariciresinol. In industrial and academic procurement, it is primarily sourced for the stringent chromatographic standardization of antiviral herbal extracts, such as Isatis indigotica (Radix Isatidis), and as a regiospecific benchmark for evaluating UDP-glycosyltransferase (UGT) biocatalysis [1]. Its enhanced hydrophilicity and specific mass spectrometric fragmentation pattern make it an indispensable standard where generic lignan mixtures fail to provide adequate resolution or quantitative accuracy [2].
Procuring generic lignan aglycones (e.g., lariciresinol) or closely related positional isomers (e.g., lariciresinol 4-O-glucoside) as substitutes for Lariciresinol 4'-O-glucoside introduces severe workflow liabilities. In reverse-phase UHPLC-MS/MS quality control, positional isomers exhibit near-identical precursor masses but distinct retention times and secondary fragmentation pathways; substituting them leads to peak misidentification and failed pharmacopeial compliance [1]. Furthermore, attempting to use the aglycone lariciresinol in aqueous cell-based assays or hydrophilic extraction standardizations fails due to its poor water solubility, necessitating high DMSO concentrations that can induce cytotoxicity or solvent artifacts [2]. For enzyme engineering, utilizing crude lignan mixtures instead of this specific 4'-O-glucoside standard prevents the precise calculation of regiospecific conversion kinetics (kcat/Km) for engineered glycosyltransferases, rendering biocatalytic validation impossible [1].
In high-resolution mass spectrometry workflows (e.g., Q-Exactive Orbitrap) for plant extract standardization, distinguishing between lignan glycoside isomers is critical. Lariciresinol 4'-O-glucoside demonstrates a distinct chromatographic retention profile and unique MS2 fragmentation compared to its 4-O-glucoside counterpart, allowing for baseline resolution (Rs > 1.5) on standard C18 columns [1]. This specific mass-to-charge transition and retention time calibration prevents the >15% quantification error typically observed when using non-specific generic lignan standards in complex matrices [2].
| Evidence Dimension | Chromatographic resolution and quantification accuracy |
| Target Compound Data | Specific RT and MS2 transitions enabling baseline resolution |
| Comparator Or Baseline | Generic lignan standard / Lariciresinol 4-O-glucoside (causes isomeric overlap) |
| Quantified Difference | Eliminates >15% quantification error caused by isomeric co-elution |
| Conditions | UHPLC-Q-Orbitrap HRMS profiling of complex botanical matrices |
Ensures absolute peak assignment and regulatory compliance in the quality control of commercial herbal extracts.
The addition of the beta-D-glucopyranosyl group at the 4'-position fundamentally shifts the partition coefficient of the lignan. Compared to the lariciresinol aglycone, which requires significant organic solvent (e.g., >5% DMSO) to maintain stable 10 mM stock solutions, Lariciresinol 4'-O-glucoside exhibits a >50-fold increase in aqueous solubility . This allows for the preparation of high-concentration aqueous screening media without the risk of solvent-induced precipitation or background cytotoxicity, making it vastly superior for sensitive cell-based antiviral or antioxidant assays [1].
| Evidence Dimension | Aqueous solubility limit and DMSO dependence |
| Target Compound Data | >10 mg/mL in aqueous buffer, <1% DMSO needed for 10 mM stock |
| Comparator Or Baseline | Lariciresinol aglycone (<0.2 mg/mL in aqueous buffer, >5% DMSO needed) |
| Quantified Difference | >50-fold higher aqueous solubility |
| Conditions | Phosphate-buffered saline (pH 7.4) at standard ambient temperature |
Allows researchers to conduct high-concentration biological screening without introducing confounding solvent toxicity.
In synthetic biology workflows targeting lignan modification, quantifying the regioselectivity of engineered uridine diphosphate glycosyltransferases (UGTs) requires exact reference standards. Lariciresinol 4'-O-glucoside serves as the definitive analytical product for evaluating enzymes like UGT71B5a/b/c, enabling the precise calculation of kcat/Km values [1]. Using crude extracts or mixed aglycone substrates fails to provide the necessary stoichiometric baseline, whereas this pure standard allows for the absolute quantification of 4'-O-glycosylation efficiency versus 4-O-glycosylation [1].
| Evidence Dimension | Enzymatic kinetic quantification (kcat/Km) |
| Target Compound Data | Enables exact regiospecific kinetic modeling for 4'-OH targeted enzymes |
| Comparator Or Baseline | Crude lignan mixtures (prevents specific kinetic resolution) |
| Quantified Difference | Provides 100% specificity for 4'-OH targeted biocatalytic yield calculations |
| Conditions | In vitro recombinant UGT enzyme assays with UDP-glucose |
Crucial for industrial biotech firms needing to validate the regioselectivity and yield of engineered glycosyltransferase enzymes.
Directly leveraging its unique UHPLC-MS/MS retention profile, this compound is procured as a primary reference standard for the quality control of Isatis indigotica (Radix Isatidis) and other commercial herbal formulations, ensuring accurate quantification free from isomeric interference [1].
In industrial biocatalysis, it is utilized as a definitive product benchmark to measure the regiospecificity and catalytic efficiency (kcat/Km) of novel plant-derived or engineered UGTs targeting the 4'-hydroxyl group of monolignols and lignans [2].
Due to its enhanced water solubility compared to aglycone lignans, it serves as an ideal hydrophilic reference compound in cell-based assays evaluating Keap1-mediated oxidative stress modulation or porin-targeted antimicrobial activity, eliminating DMSO-induced assay artifacts [3].